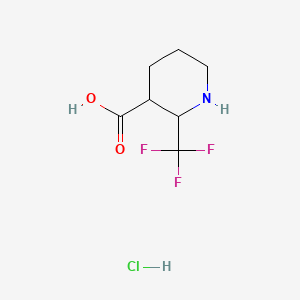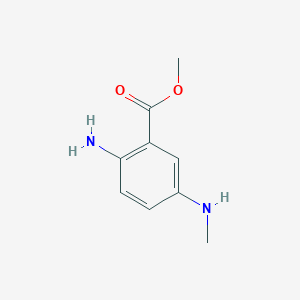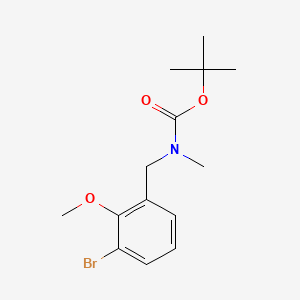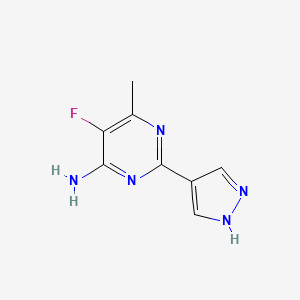
2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, Mixture of diastereomers, is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.
Formation of Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can lead to inhibition or activation of specific pathways, depending on the target.
類似化合物との比較
Similar Compounds
- 2-(trifluoromethyl)pyridine-3-carboxylic acid
- 2-(trifluoromethyl)nicotinic acid
- 3-piperidinecarboxylic acid, 2-(trifluoromethyl)-
Uniqueness
Compared to similar compounds, 2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride offers unique properties due to the presence of the piperidine ring, which provides additional flexibility and potential for diverse chemical modifications. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
特性
分子式 |
C7H11ClF3NO2 |
|---|---|
分子量 |
233.61 g/mol |
IUPAC名 |
2-(trifluoromethyl)piperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)5-4(6(12)13)2-1-3-11-5;/h4-5,11H,1-3H2,(H,12,13);1H |
InChIキー |
IOVSWVMBHMENMV-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(NC1)C(F)(F)F)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15304399.png)






![2-Azabicyclo[4.1.0]heptan-5-one](/img/structure/B15304450.png)
![2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B15304451.png)




